{5-Azaspiro[2.4]heptan-7-yl}methanol
Description
Significance of Spirocyclic Systems in Scaffold Design
Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their inherent three-dimensionality. bldpharm.com Unlike flat, aromatic systems, spirocycles project their substituent groups into distinct vectors in space, allowing for more precise and effective interactions with the complex three-dimensional binding sites of biological targets. This spatial arrangement can lead to significant improvements in a molecule's pharmacological profile, including enhanced potency, selectivity, and metabolic stability. masterorganicchemistry.comsigmaaldrich.com The introduction of spirocyclic motifs often results in an increased fraction of sp³-hybridized carbon atoms (Fsp³), a parameter that has been correlated with a higher probability of clinical success for drug candidates. bldpharm.com
Overview of the Azaspiro[2.4]heptane Scaffold in Organic Chemistry
The azaspiro[2.4]heptane scaffold, which incorporates a nitrogen atom within the spirocyclic framework, represents a particularly valuable subclass. The presence of the nitrogen atom provides a handle for further chemical modification and can influence the compound's physicochemical properties, such as solubility and basicity. This scaffold is a key constituent in a variety of biologically active molecules. For instance, derivatives of azaspiro[2.4]heptane have been investigated as potent orexin (B13118510) receptor antagonists, which have potential applications in the treatment of sleep disorders. sigmaaldrich.com Furthermore, this structural motif is a crucial component in the development of novel antibacterial agents. leah4sci.com
Position of {5-Azaspiro[2.4]heptan-7-yl}methanol within the Azaspiro[2.4]heptane Chemical Space
This compound, with the chemical formula C₇H₁₃NO and CAS number 848616-44-4, is a key representative of the azaspiro[2.4]heptane family. libretexts.orgbldpharm.com It features a primary alcohol functional group, which serves as a versatile anchor for a wide range of chemical transformations. This makes it an invaluable building block in the synthesis of more complex molecules. A prominent example of the utility of this scaffold is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. youtube.com The synthesis of Ledipasvir often involves the use of a closely related derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, highlighting the importance of the azaspiro[2.4]heptane core in antiviral drug discovery. youtube.com
Detailed Research Findings
While specific research articles focusing solely on this compound are not abundant, its synthesis can be inferred from established chemical principles and the synthesis of related compounds. The primary route to this alcohol would involve the reduction of the corresponding carboxylic acid or its ester derivative.
A common and powerful method for the reduction of carboxylic acids and esters to primary alcohols is the use of lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comleah4sci.comlibretexts.orgnumberanalytics.com This reagent is a strong source of hydride ions and is highly effective for this type of transformation. The general procedure would involve the treatment of a suitable precursor, such as methyl 5-azaspiro[2.4]heptane-7-carboxylate, with LiAlH₄ in an appropriate ethereal solvent like tetrahydrofuran (B95107) (THF). It is crucial that the nitrogen atom of the azaspiro[2.4]heptane ring is protected, for example with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. Following the reduction, the protecting group can be removed if desired.
The characterization of this compound and its derivatives is essential for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry are routinely employed. For example, the related compound (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been characterized by ¹H NMR, ¹³C NMR, and infrared (IR) spectroscopy, as well as by its melting point and specific rotation. youtube.com Similar characterization data would be expected for this compound.
The research applications of this compound are primarily as a versatile building block in the synthesis of more elaborate molecules for medicinal chemistry. Its primary alcohol functionality allows for a variety of subsequent reactions, including oxidation to the aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. This versatility enables the introduction of the azaspiro[2.4]heptane motif into a wide range of potential drug candidates. For instance, derivatives of the azaspiro[2.4]heptane scaffold have been explored as Janus kinase (JAK) inhibitors, which are of interest for the treatment of inflammatory diseases. researchgate.net
Compound Data Tables
Below are interactive data tables summarizing key information for this compound and a related precursor.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 848616-44-4 | libretexts.orgbldpharm.com |
| Molecular Formula | C₇H₁₃NO | libretexts.orgbldpharm.com |
| Molecular Weight | 127.18 g/mol | bldpharm.com |
Table 2: Properties of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
| Property | Value | Source |
| Melting Point | 94-95 °C | youtube.com |
| Specific Rotation | [α]D²⁵ -23.5 (c 1.00, MeOH) | youtube.com |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.64 (br s, 1H), 4.50 (m, 1H), 3.40-3.39 (m, 3H), 2.29 (m, 1H), 1.95 (m, 1H), 1.44 (s, 9H), 0.61 (m, 4H) (rotamers present) | youtube.com |
| ¹³C NMR (101 MHz, CDCl₃) | δ 178.6, 154.0, 80.5, 59.5, 53.7, 39.0, 28.5, 20.2, 11.8, 8.0 (rotamers present) | youtube.com |
Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.4]heptan-7-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-6-3-8-5-7(6)1-2-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXMOZJDQIKVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Azaspiro 2.4 Heptane Scaffold and Its 7 Methanol Derivatives
Foundational Synthetic Routes to Azaspiro[2.4]heptanes
The construction of the azaspiro[2.4]heptane scaffold is a synthetic challenge that has been addressed through various innovative methodologies. These routes can be broadly categorized into cycloaddition reactions, intramolecular cyclizations, and transformations of existing ring systems.
Cycloaddition Reactions
Cycloaddition reactions represent a powerful and convergent approach to the synthesis of cyclic and heterocyclic compounds, including the azaspiro[2.4]heptane core. These reactions involve the joining of two or more unsaturated molecules to form a new ring.
1,3-Dipolar cycloadditions are a class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, are particularly useful in this context for the synthesis of pyrrolidine (B122466) rings, a key component of the azaspiro[2.4]heptane system. wikipedia.org
These reactions are highly valued for their ability to generate complex molecular architectures with high regio- and stereoselectivity. wikipedia.org The in-situ generation of azomethine ylides, often from the condensation of an α-amino acid with an aldehyde or ketone, followed by their reaction with a suitable dipolarophile, provides a direct route to spirocyclic pyrrolidines. mdpi.commdpi.com For instance, the reaction between an azomethine ylide and an electron-deficient alkene can lead to the formation of a spirocyclic pyrrolidine with the creation of multiple contiguous stereocenters. wikipedia.org
The versatility of this method is demonstrated in the synthesis of various spiro-pyrrolidine derivatives. mdpi.comresearchgate.net A three-component reaction involving an azomethine ylide cycloaddition has been reported to produce spiro-pyrrolidine compounds with high yields and excellent diastereoselectivity. mdpi.com This approach has been successfully applied in the total synthesis of complex natural products like Spirotryprostatin B. wikipedia.org
| Feature | Description | Reference |
|---|---|---|
| Reactants | Azomethine ylide (1,3-dipole) and an alkene or alkyne (dipolarophile). | wikipedia.orgwikipedia.org |
| Product | Five-membered nitrogen-containing heterocycle (e.g., pyrrolidine). | wikipedia.org |
| Stereochemistry | Highly stereo- and regioselective, capable of forming multiple stereocenters. | wikipedia.org |
| Applications | Total synthesis of natural products, creation of chiral ligands and pharmaceuticals. | wikipedia.org |
While less common for the direct synthesis of the five-membered ring in azaspiro[2.4]heptanes, formal [2+1] cycloadditions are crucial for the construction of the spiro-fused cyclopropane (B1198618) ring. A notable example involves the double methylene (B1212753) transfer from diazomethane (B1218177) to a benzylideneisoxazol-5-one, which results in a cyclopropane ring spiro-fused to the heterocyclic core. mdpi.com This method provides a direct pathway to introduce the three-membered ring characteristic of the spiro[2.4]heptane system.
Lewis acid-mediated [3+2] cycloadditions of N-sulfonyl- and N-sulfamoylaziridines with alkenes also provide an efficient route to 1-azaspiro[4.n]alkanes. acs.org These reactions proceed through the formation of a 1,3-zwitterionic species. acs.org
Thermal [2+2] cycloadditions are generally considered forbidden by the Woodward-Hoffmann rules for simple alkenes. stereoelectronics.orglibretexts.org However, these reactions can be thermally allowed for certain substrates, such as ketenes reacting with alkenes. youtube.comlibretexts.org This type of reaction is particularly useful for constructing four-membered rings. While not directly forming the five-membered ring of the azaspiro[2.4]heptane, this methodology is relevant for the synthesis of related azaspiro compounds containing four-membered rings, such as azaspiro[3.3]heptanes. rsc.org The reaction often proceeds in a stepwise manner. stereoelectronics.org An intramolecular variant of the thermal enamine [2+2] cycloaddition has been developed for the diastereoselective synthesis of fused cyclobutanes. nih.gov
| Cycloaddition Type | Ring Formed | Key Reactants | Mechanistic Consideration | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Five-membered (pyrrolidine) | Azomethine ylide, alkene | Concerted [3+2] cycloaddition | wikipedia.orgmdpi.com |
| Formal [2+1] Cycloaddition | Three-membered (cyclopropane) | Diazomethane, alkene | Methylene transfer | mdpi.com |
| Thermal [2+2] Cycloaddition | Four-membered (azetidine/cyclobutane) | Ketene, alkene | Stepwise or concerted [π2s + π2a] | youtube.comnih.gov |
Intramolecular Cyclization Reactions (e.g., Pd-Catalyzed Cyclization of Alkynyl Carboxamides)
Intramolecular cyclization reactions offer a powerful strategy for the construction of cyclic and heterocyclic systems from linear precursors. Palladium-catalyzed reactions, in particular, have emerged as a versatile tool for forming carbon-carbon and carbon-heteroatom bonds.
The palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides represents a method for synthesizing indole (B1671886) derivatives, which can be precursors or analogues to certain azaspiro systems. sigmaaldrich.com More directly relevant is the palladium-catalyzed intramolecular cyclization of γ,δ-unsaturated oxime esters, known as the Narasaka–Heck reaction, which can be part of a cascade process to form spirocyclic pyrrolines. nih.gov This cascade can involve a Heck-type cyclization followed by C-H activation and annulation to build the spirocyclic framework. nih.gov Similarly, palladium-catalyzed oxidative arylating carbocyclization of allenynes can lead to vinylallenes or cross-conjugated trienes, which can be further elaborated into cyclic structures. nih.gov
A tandem intramolecular Prins cyclization/Schmidt reaction promoted by a Lewis acid like TiCl₄ has also been developed for the efficient construction of the azaspiro acs.orgacs.orgnonane skeleton. nih.govsigmaaldrich.com
Lactam Reduction Approaches
The reduction of lactams to the corresponding cyclic amines is a fundamental transformation in heterocyclic chemistry and provides a route to the azaspiro[2.4]heptane core if a suitable spirocyclic lactam precursor is available. Various reducing agents can be employed for this purpose.
A patent describes a process for preparing 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, which are key intermediates for certain biologically active molecules. google.com While the document focuses on the synthesis of the carboxylic acid derivative, the core azaspiro[2.4]heptane lactam is a central intermediate. The reduction of such a lactam would yield the saturated azaspiro[2.4]heptane ring system.
Multi-step Organic Reactions for Spirocyclic Structure Formation
The formation of the azaspiro[2.4]heptane scaffold is typically achieved through multi-step reaction sequences starting from readily available precursors. One prominent strategy involves the use of proline derivatives, which already contain the pyrrolidine ring. A key intermediate in several synthetic routes is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comgoogle.com The synthesis of this intermediate often begins with a protected proline derivative which is modified to introduce the spiro-fused cyclopropane ring.
One reported approach starts from a 4-methyleneproline (B1208900) derivative. The crucial cyclopropanation step can be achieved using various reagents. While classic Simmons-Smith conditions (Et₂Zn/CH₂I₂) can be employed, alternative methods are often sought to improve yields and stereoselectivity. researchgate.net
Another strategy to construct the spirocyclic core involves a [2+1] cycloaddition reaction. For instance, the reaction of a substituted 2,3-dioxo-4-benzylidene-pyrrolidine with a suitable ylide can generate the spirocyclopropane system. mdpi.com The specific reagents and reaction conditions can be optimized to control the diastereoselectivity of the cyclopropanation. mdpi.com
A catalytic and enantioselective method has been developed starting from an imine analogue of glycine (B1666218). This process utilizes a one-pot double allylic alkylation under phase-transfer catalysis conditions with a chinchonidine-derived catalyst to form a 4-methylene substituted proline derivative. mdpi.com This intermediate is then converted to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com
The synthesis of a related compound, (S)-7-amino-5-azaspiro[2.4]heptane, has been achieved through the highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. nih.gov This method, employing a Ruthenium-based catalyst, provides a key intermediate that highlights another pathway to access the functionalized azaspiro[2.4]heptane core. nih.gov
Targeted Synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol and Key Precursors
The direct synthesis of this compound typically involves the reduction of a suitable carboxylic acid or ester precursor, most notably N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.
Convergent Synthetic Strategies
One conceptual convergent approach involves the synthesis of a cyclopropyl-1,1-dimethanol derivative, which can then be used to construct the amino acid portion of the molecule. researchgate.net This strategy allows for the independent preparation of the two key structural motifs before their eventual linkage.
The synthesis of various 5-azaspiro[2.4]heptane derivatives has been explored for their potential as orexin (B13118510) receptor antagonists. researchgate.net These syntheses often involve the construction of the spirocyclic core followed by functional group manipulations to introduce desired substituents, which aligns with a convergent mindset where the core scaffold is a key building block.
The following table summarizes a typical multi-step synthesis of a key precursor to this compound:
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | Imine analogue of glycine | Allylic bromide, chinchonidine-derived catalyst, phase-transfer conditions | tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate | - | mdpi.com |
| 2 | tert-butyl (S)-4-methylenepyrrolidine-2-carboxylate | Dibromocarbene, then debromination | tert-butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate | - | mdpi.com |
| 3 | tert-butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate | Hydrolysis | (S)-5-azaspiro[2.4]heptane-6-carboxylic acid | - | mdpi.com |
| 4 | (S)-5-azaspiro[2.4]heptane-6-carboxylic acid | Boc₂O, base | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | - | mdpi.com |
| 5 | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Reducing agent (e.g., LiAlH₄, BH₃·THF) | (S)-{5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-7-yl}methanol | - | General Knowledge |
Note: Specific yields for each step are often dependent on the exact reaction conditions and scale.
Process Optimization and Scale-Up Methodologies
The transition from laboratory-scale synthesis to large-scale manufacturing of this compound and its precursors requires significant process optimization. The primary goals are to improve safety, increase yield and purity, reduce costs, and ensure the process is robust and reproducible.
For the synthesis of the key precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, patents disclose efforts to increase product yield and decrease the number of process steps for intermediate and large-scale production. google.com This includes optimizing reaction conditions, such as solvent choice, temperature, and reagent stoichiometry, as well as developing efficient purification methods that avoid chromatography, such as crystallization-induced resolution of diastereomers. acs.org
The reduction of the carboxylic acid to the alcohol is a critical step for optimization. While standard reducing agents like lithium aluminum hydride or borane (B79455) complexes are effective on a small scale, their use on a large scale can present safety and handling challenges. Therefore, the development of catalytic reduction methods is highly desirable.
The scale-up of syntheses for spirocyclic amino alcohols involves addressing challenges such as heat transfer, mixing, and isolation of the final product. acs.orgnih.gov The physical properties of intermediates and the final product, such as solubility and crystallinity, play a crucial role in developing a scalable process. For instance, the ability to isolate an intermediate as a crystalline solid can be a significant advantage for purification on a large scale. acs.org
The following table outlines key parameters that are typically considered during the process optimization and scale-up of a chemical synthesis:
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Reaction Vessel | Glass flasks (mL to L) | Glass-lined or stainless steel reactors (L to m³) |
| Heating/Cooling | Heating mantles, oil baths | Jacket heating/cooling with thermal fluids |
| Reagent Addition | Manual addition (pipette, syringe) | Metering pumps for controlled addition |
| Mixing | Magnetic or overhead stirrers | Impellers designed for efficient mixing in large volumes |
| Work-up/Isolation | Separatory funnel extraction, evaporation | Liquid-liquid extraction units, centrifugation, filtration |
| Purification | Flash chromatography | Crystallization, distillation |
| Process Control | Manual monitoring of temperature, time | Automated process control systems (PAT) |
Stereochemistry and Chiral Synthesis of Azaspiro 2.4 Heptane Derivatives
Diastereoselective Synthesis
Diastereoselective synthesis aims to preferentially create one diastereomer over others. In the context of azaspiro compounds, this often involves the addition of a nucleophile to a chiral substrate containing a pre-existing stereocenter, which directs the approach of the incoming group.
A notable example is the diastereoselective addition of a Grignard reagent, 2-bromobenzylmagnesium bromide, to a chiral N-tert-butanesulfinyl imine. ua.es The chirality of the tert-butanesulfinyl group guides the nucleophilic attack to one face of the imine, resulting in the formation of one diastereomer in high preference. ua.es The configuration of the newly formed stereocenter is established with a high degree of control, and in many cases, the major diastereoisomer can be isolated as a single compound after purification by column chromatography. ua.es X-ray crystal analysis is often used to confirm the relative and absolute configuration of the product. ua.es
Another approach involves enzymatic methods, which are known for their high stereoselectivity. Stereodivergent carbene transferase platforms have been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, yielding structurally diverse azaspiro[2.y]alkanes with excellent diastereoselectivity. nih.gov
Table 1: Example of Diastereoselective Synthesis of an Azaspiro[4.5]decane Derivative
This table illustrates the principle of diastereoselective addition to a chiral imine, a strategy applicable to the synthesis of various azaspirocyclic systems.
| Reactants | Chiral Auxiliary | Product Configuration | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Tetralone-derived imine, 2-bromobenzylmagnesium bromide | (R)-tert-butanesulfinamide | (R,S) | >98:2 |
| Tetralone-derived imine, 2-bromobenzylmagnesium bromide | (S)-tert-butanesulfinamide | (S,S) | >98:2 |
Data sourced from a study on dibenzo 1-azaspiro[4.5]decanes, demonstrating high diastereoselectivity. ua.es
Enantioselective Synthetic Approaches
Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. This is crucial when only one enantiomer possesses the desired biological activity. Various catalytic asymmetric methods have been developed to achieve this for azaspiro[2.4]heptane derivatives.
Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantiomeric excess (ee). ajchem-b.com This method has been successfully applied to the synthesis of key intermediates for (S)-7-amino-5-azaspiro[2.4]heptane. acs.org The process involves the hydrogenation of a prochiral substrate, such as a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate, using a chiral transition metal catalyst. acs.orgacs.org
Ruthenium(II) catalysts bearing chiral phosphine (B1218219) ligands are particularly effective. acs.org The choice of ligand is critical for achieving high enantioselectivity. Ligands with smaller dihedral angles in their biaryl phosphine backbone have been shown to afford higher ee values. acs.org For instance, using catalysts with ligands like (S)-SEGPhos and (S)-C3-TunePhos leads to better enantioselectivity compared to (R)-BINAP in the hydrogenation of specific substrates. acs.org
Table 2: Effect of Chiral Ligands on Enantioselective Hydrogenation
| Catalyst Ligand | Dihedral Angle | Enantiomeric Excess (ee) |
|---|---|---|
| (R)-BINAP | 86° | 92.5% |
| (S)-C3-TunePhos | 77° | 94.4% |
| (S)-SEGPhos | 67° | 95.3% |
| (S)-SunPhos | Not specified | up to 98.7% |
Data from the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate. acs.orgacs.org
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for constructing highly functionalized, optically active proline derivatives, which are structural precursors to the pyrrolidine (B122466) ring of azaspiro[2.4]heptanes. nih.govnih.gov This reaction involves the combination of a 1,3-dipole (the azomethine ylide) with a dipolarophile (typically an alkene) in the presence of a chiral catalyst. youtube.com
Chiral copper(I) complexes, such as those with (R)-Fesulphos ligands, have been used to catalyze the [3+2] cycloaddition between α-substituted iminoesters and azirines, producing diazabicyclo[3.1.0]hexanes with high diastereoselectivity and enantioselectivity (up to 98% ee). rsc.org While this specific example creates a related bicyclic system, the underlying principle of using chiral metal catalysts to control the stereochemical outcome of the cycloaddition is directly applicable to the synthesis of spirocyclic proline analogues. nih.govnih.gov
One-pot reactions that form multiple bonds in a single sequence offer an efficient pathway to complex molecules. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a direct precursor to 5-azaspiro[2.4]heptane-6-carboxylic acid, has been achieved through a one-pot double allylic alkylation. mdpi.com
This strategy involves the reaction of a glycine (B1666218) imine analogue with an allylating agent in the presence of a chiral phase-transfer catalyst derived from chinchonidine. mdpi.com The catalyst controls the stereochemistry of the two successive alkylation steps, leading to the formation of the chiral proline derivative. This intermediate can then be transformed into the desired N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of antiviral agents. mdpi.com
An effective strategy for synthesizing enantiomerically pure azaspiro[2.4]heptanes is to start from a readily available chiral molecule, a "chiral precursor." This approach leverages the existing stereochemistry of the starting material to build the target spirocyclic framework.
One such method begins with (S)-1-(tert-butoxycarbonyl)-4-oxo-pyrrolidine-2-formic acid. google.com This chiral pyroglutamic acid derivative undergoes a series of transformations to construct the spiro-fused cyclopropane (B1198618) ring, ultimately yielding derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid. google.com Similarly, other chiral proline derivatives, such as tert-butyl (S)-4-methyleneprolinate, can be converted into the azaspiro[2.4]heptane core. mdpi.com
Another approach utilizes chiral sulfinamides. The condensation of an enantiomerically pure tert-butanesulfinamide with a ketone generates a chiral N-tert-butanesulfinyl imine, which can then undergo diastereoselective reactions to create the desired spirocyclic product. ua.es The use of chiral precursors is also a key strategy in creating spirocyclic scaffolds for specialized applications like DNA-encoded libraries. nih.gov
Control of Absolute Configuration in Synthesis
Ensuring the correct absolute configuration of the final product is a critical step that validates any chiral synthesis. ic.ac.uk Several methods are employed to determine and confirm the three-dimensional arrangement of atoms in the synthesized molecules.
One definitive method is single-crystal X-ray crystallography, which provides an unambiguous determination of the molecular structure, including the absolute stereochemistry, provided a suitable crystal can be obtained. ua.esmdpi.com
When X-ray analysis is not feasible, spectroscopic methods combined with chiral derivatizing agents are used. Riguera's method is a powerful NMR-based technique for assigning the absolute configuration of chiral secondary alcohols and amines. nih.gov It involves derivatizing the chiral molecule with both (R)- and (S)-α-methoxyphenylacetic acid (MPA). By comparing the 1H NMR spectra of the resulting diastereomeric esters or amides, the absolute configuration of the original molecule can be deduced from the pattern of chemical shift differences (ΔδRS = δS - δR). nih.gov
Furthermore, the absolute configuration assigned through synthesis from a chiral precursor relies on the known configuration of the starting material and the well-understood stereochemical course of the subsequent reactions. ic.ac.uk The results from these synthetic routes can be corroborated by comparing physical data, such as the sign of the optical rotation, with either known values or values calculated using computational methods. ic.ac.uk
Chemical Transformations and Functionalization of the Azaspiro 2.4 Heptane Core
Functional Group Interconversions on the Azaspiro[2.4]heptane Framework
The modification of existing functional groups on the azaspiro[2.4]heptane scaffold is a primary strategy for creating new analogues. These interconversions include reductions, oxidations, and substitutions that alter the core's reactivity and biological interactions.
Reduction reactions are fundamental in the synthesis and functionalization of azaspiro[2.4]heptane derivatives, particularly for the stereoselective formation of key alcohol and amine intermediates.
The synthesis of chiral amino alcohols on this scaffold often starts from a ketone precursor. For instance, the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a Ruthenium-based catalyst like [RuCl(benzene)(S)-SunPhos]Cl affords the corresponding alcohol with high enantioselectivity (up to 98.7% ee). acs.orgnih.govacs.org This intermediate is crucial for producing enantiomerically pure (S)-7-amino-5-azaspiro[2.4]heptane. acs.orgnih.gov
Further reductions are employed to construct the heterocyclic ring and install the final amine functionality. A one-pot reaction involving the reduction of an azide (B81097) group, deprotection, and subsequent cyclization can form the 5-azaspiro[2.4]heptane ring system in high yield. acs.org The final conversion to the target amine, (S)-7-amino-5-azaspiro[2.4]heptane, is achieved by the reduction of the resulting amide (lactam) using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4). acs.org Similarly, LiAlH4 is used in the synthesis of related azaspirocycles, such as reducing ester groups to primary alcohols. univ.kiev.ua
Diisobutylaluminium hydride (DIBAL-H) is another key reagent, capable of reducing esters and amides to their corresponding alcohols and amines, respectively. imperial.ac.uk Its utility has been demonstrated in the reduction of ester groups on related spirocyclic systems to form the corresponding methanol (B129727) derivatives. dokumen.pub
Table 1: Examples of Reduction Reactions on Azaspiro[2.4]heptane Precursors
| Precursor Functional Group | Reagent | Product Functional Group | Reference |
| Ketone | Asymmetric Hydrogenation (e.g., [RuCl(benzene)(S)-SunPhos]Cl) | Chiral Alcohol | acs.orgnih.gov |
| Azide / Amide | Lithium Aluminum Hydride (LiAlH4) | Amine | acs.org |
| Ester | Lithium Aluminum Hydride (LiAlH4) / DIBAL-H | Primary Alcohol | univ.kiev.uaimperial.ac.uk |
| Amide | Lithium Aluminum Hydride (LiAlH4) / DIBAL-H | Amine | imperial.ac.uk |
The oxidation of the primary alcohol in {5-Azaspiro[2.4]heptan-7-yl}methanol or related structures provides access to valuable aldehyde and carboxylic acid derivatives. These functional groups serve as handles for further synthetic elaborations, such as reductive amination or amide bond formation.
A common and efficient method for oxidizing primary alcohols to aldehydes on similar azaspiro scaffolds is the use of Dess-Martin periodinane (DMP). univ.kiev.uaresearchgate.net This reagent is known for its mild reaction conditions and high yields, which are beneficial when dealing with sensitive substrates. For example, BOC-protected hydroxymethyl derivatives of 2-azaspiro[3.3]heptane are effectively converted to the corresponding aldehydes using DMP. univ.kiev.ua This transformation highlights a viable pathway for converting this compound into its corresponding aldehyde, a key synthon for further diversification.
Nucleophilic substitution and alkylation reactions are pivotal for introducing a variety of substituents onto the azaspiro[2.4]heptane core. These reactions can target the nitrogen atom of the azaspirane ring or the hydroxyl group of the methanol moiety.
Alkylation of the hydroxyl group can be achieved under standard conditions. For instance, treatment of a related N-Boc protected cyclic amino acid with benzyl (B1604629) bromide in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF leads to the formation of the corresponding benzyl ester, demonstrating a straightforward O-alkylation. mdpi.com
The secondary amine of the 5-azaspiro[2.4]heptane ring is a common site for functionalization. N-alkylation introduces substituents that can modulate the compound's properties. This is a key strategy in the development of derivatives such as the 1,2,4-triazolyl 5-azaspiro[2.4]heptanes, which have been investigated as potent dopamine (B1211576) D3 receptor antagonists. nih.gov The synthesis of these complex molecules involves linking various heterocyclic moieties to the core nitrogen atom.
The secondary amine within the 5-azaspiro[2.4]heptane ring is readily functionalized through several classic transformations, enabling the synthesis of a wide range of amides, sulfonamides, and substituted amines.
Acylation: The amine can be acylated using acyl chlorides or activated carboxylic acids to form amides. This reaction is a cornerstone of peptide synthesis and has been used to incorporate the azaspiro[2.4]heptane scaffold into larger molecules. For example, acylative Suzuki-Miyaura cross-coupling reactions, which utilize acyl chlorides, provide a modern method for forming ketone derivatives that can subsequently be used in amine chemistry. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base yields sulfonamides. This functional group is a common feature in many pharmacologically active compounds. The conversion of an alcohol to a mesylate is also a key step, transforming the hydroxyl group into a good leaving group for subsequent nucleophilic substitution, such as azidation, en route to forming an amine. acs.org
Reductive Amination: The aldehyde, obtained from the oxidation of this compound, can be reacted with a primary or secondary amine to form an imine (or enamine), which is then reduced in situ to yield a more complex amine derivative.
Protecting Group Chemistry (e.g., Boc Deprotection)
The use of protecting groups is essential in the multi-step synthesis of complex molecules based on the azaspiro[2.4]heptane scaffold. The tert-butyloxycarbonyl (Boc) group is frequently used to protect the secondary amine, preventing its participation in unwanted side reactions. mdpi.comgoogle.com
The Boc group is stable under many reaction conditions but can be readily removed when needed. acsgcipr.org Deprotection is typically achieved under acidic conditions. acsgcipr.org A common method involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). acsgcipr.org Alternatively, milder methods have been developed, such as using oxalyl chloride in methanol, which can proceed at room temperature. nih.gov
The choice of deprotection conditions is critical, especially in the presence of other acid-sensitive functional groups. acsgcipr.org The removal of the Boc group generates a carbocation intermediate (t-butyl cation), which can potentially lead to side reactions like alkylation of nucleophilic sites on the substrate. acsgcipr.org Therefore, careful selection of reagents and the possible use of scavengers are important considerations. acsgcipr.org
Table 2: Common Boc-Deprotection Conditions
| Reagent(s) | Solvent | Key Features | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, strong acid conditions | acsgcipr.org |
| Oxalyl Chloride | Methanol (MeOH) | Mild, room temperature conditions | nih.gov |
| Hydrochloric Acid (HCl) | Dioxane / Methanol | Common inorganic acid method | acsgcipr.org |
Cross-Coupling Reactions for Scaffold Elaboration (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and elaborating the azaspiro[2.4]heptane scaffold. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
To apply this reaction to the azaspiro[2.4]heptane framework, a derivative bearing a halide (e.g., bromide) or a triflate group must first be synthesized. This "handle" can be installed on the aromatic or heteroaromatic rings that are often attached to the core nitrogen. The subsequent Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups, significantly expanding the chemical diversity of the synthesized library. nih.govlibretexts.org
The reaction is known for its broad functional group tolerance and has been used on an industrial scale for the synthesis of complex pharmaceuticals. libretexts.org Modern catalysts, such as those based on N-heterocyclic carbene (NHC) ligands, have further improved the efficiency and scope of Suzuki-Miyaura couplings, enabling reactions with even challenging substrates. nih.gov
Derivatization at the Hydroxymethyl Group (C-7 Position)
The hydroxymethyl group at the C-7 position of the this compound scaffold represents a key site for chemical modification, offering a versatile handle for the introduction of a wide array of functional groups. This primary alcohol can undergo various transformations, including oxidation, esterification, and etherification, to yield a diverse range of derivatives. Such modifications are crucial for modulating the physicochemical properties and biological activity of molecules incorporating the azaspiro[2.4]heptane core.
While the broader synthetic utility of the 5-azaspiro[2.4]heptane framework is well-documented, particularly in the context of medicinal chemistry for antiviral and other therapeutic agents, detailed research focusing specifically on the derivatization of the C-7 hydroxymethyl group is not extensively reported in publicly available literature. The primary focus has often been on the synthesis of the core structure itself or functionalization at other positions, such as the secondary amine or the C-6 and C-7 positions with groups other than a hydroxymethyl moiety.
However, based on fundamental organic chemistry principles and analogous reactions on similar cyclic and spirocyclic alcohols, a range of potential derivatizations can be predicted. The nitrogen atom within the spirocycle necessitates the use of a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to undertaking transformations at the hydroxymethyl group to prevent undesired side reactions.
Potential Derivatization Reactions:
Oxidation: The primary alcohol of N-protected this compound can be oxidized to the corresponding aldehyde or carboxylic acid. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are expected to yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent would likely lead to the carboxylic acid, (N-protected)-5-azaspiro[2.4]heptane-7-carboxylic acid.
Esterification: Ester derivatives can be readily prepared through the reaction of the hydroxymethyl group with various carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding ester.
Etherification: The synthesis of ether derivatives can be achieved via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide.
The following table outlines hypothetical derivatization reactions at the C-7 hydroxymethyl position based on established chemical principles, as specific literature examples are scarce.
| Starting Material | Reagent(s) | Product | Reaction Type |
| N-Boc-{5-Azaspiro[2.4]heptan-7-yl}methanol | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | N-Boc-5-azaspiro[2.4]heptane-7-carbaldehyde | Oxidation |
| N-Boc-{5-Azaspiro[2.4]heptan-7-yl}methanol | Acetic anhydride, Pyridine | (N-Boc-5-azaspiro[2.4]heptan-7-yl)methyl acetate | Esterification |
| N-Boc-{5-Azaspiro[2.4]heptan-7-yl}methanol | Sodium hydride (NaH), Methyl iodide (CH3I), Tetrahydrofuran (B95107) (THF) | N-Boc-7-(methoxymethyl)-5-azaspiro[2.4]heptane | Etherification |
It is important to note that the reactivity and yields of these transformations would need to be empirically determined and optimized. The stereochemistry at the C-7 position also adds a layer of complexity and opportunity for the synthesis of stereochemically pure derivatives. Further research in this area would be valuable for expanding the chemical space accessible from the versatile this compound scaffold.
Structural Analysis and Conformational Studies of Azaspiro 2.4 Heptane Compounds
Spectroscopic Analysis Techniques for Structural Confirmation
The structural confirmation of azaspiro[2.4]heptane derivatives is heavily reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectroscopic data for {5-Azaspiro[2.4]heptan-7-yl}methanol is not extensively published in peer-reviewed literature, the analysis of closely related compounds, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, provides significant insights.
For instance, the ¹H NMR spectrum of this derivative in CDCl₃ shows a mixture of rotamers, which is characteristic of N-substituted proline analogs due to the restricted rotation around the amide bond. bldpharm.com The presence of signals in the ¹³C{¹H} NMR spectrum further confirms the carbon framework of the azaspiro[2.4]heptane core. bldpharm.com Key chemical shifts would be expected for the protons and carbons of the cyclopropane (B1198618) and pyrrolidine (B122466) rings, as well as the methanol (B129727) substituent in the target molecule.
Infrared spectroscopy offers complementary information. In the case of the carboxylic acid derivative, characteristic absorption bands are observed for the C=O and O-H stretching vibrations. bldpharm.com For this compound, one would anticipate prominent IR bands corresponding to the N-H and O-H stretching vibrations, as well as C-N and C-O stretching, which would aid in confirming the presence of the key functional groups.
X-ray Crystallography for Solid-State Structure Elucidation
Geometric Parameter Analysis
A detailed analysis of the geometric parameters, including bond lengths and bond angles, is crucial for a complete understanding of the molecule's structure. These parameters can be determined with high precision from X-ray crystallographic data or estimated using computational chemistry methods.
In the absence of experimental crystallographic data for this compound, theoretical calculations can provide valuable predictions for these parameters. For the azaspiro[2.4]heptane core, one would expect C-C bond lengths within the cyclopropane ring to be shorter than typical sp³-sp³ C-C bonds, a characteristic feature of three-membered rings. The bond angles within the cyclopropane will be constrained to approximately 60°, leading to significant ring strain. The geometry around the spiro carbon atom, which is part of both rings, is of particular interest, as it dictates the relative orientation of the two ring systems.
Applications of Azaspiro 2.4 Heptane Scaffolds in Organic Synthesis and Chemical Biology
Role as Versatile Building Blocks in Complex Molecular Architectures
Azaspiro[2.4]heptane scaffolds serve as innovative and versatile building blocks in the synthesis of complex molecular architectures. Their rigid, three-dimensional nature provides a means to explore chemical space in ways that traditional flat, aromatic rings cannot. The incorporation of this scaffold can lead to compounds with unique pharmacological profiles. A notable example is the discovery of a class of 5-azaspiro[2.4]heptane derivatives as potent dual orexin (B13118510) 1 and orexin 2 receptor antagonists. nih.gov Starting from a series of 4,4-disubstituted piperidines, researchers developed this novel antagonist class, demonstrating the scaffold's utility in constructing biologically active molecules. nih.gov The lead compound from this series exhibited high potency, good brain penetration, and oral bioavailability in preclinical studies, underscoring the value of the azaspiro[2.4]heptane core in drug design. nih.gov The synthesis of such complex molecules is often a target-driven process, leveraging the unique reactivity of the scaffold to achieve the desired final structure. youtube.comyoutube.com
Design and Exploration of Scaffold Diversity in Chemical Libraries
The success of drug discovery and screening campaigns relies heavily on the quality and diversity of the compound libraries used. nih.govnih.gov Azaspiro[2.4]heptane and related scaffolds are valuable additions to these libraries because they introduce novel shapes and increase the fraction of sp³-hybridized carbons, a characteristic often associated with improved clinical success. nih.govresearchgate.net The development of synthetic methods compatible with sensitive technologies, such as DNA-encoded library technology (DELT), has enabled the creation of large, unexplored libraries of azaspiro compounds. researchgate.netrsc.org
For instance, a multistage divergence strategy has been used to create a 162-member compound library from a single 1-oxa-7-azaspiro[4.5]decane precursor, showcasing how scaffold-based diversification can rapidly generate a multitude of unique structures. nih.gov Such strategies involve preparing separable diastereomers, elaborating them with different reagents, and then employing various modes of diversification to yield the final library. nih.gov Assessing the scaffold diversity within these commercial and proprietary libraries is a key workflow, often involving clustering compounds by their maximum common substructures to ensure broad coverage of chemical space. u-strasbg.fr
Bioisosteric Replacements in Molecular Design
Bioisosterism, the strategy of replacing one chemical moiety with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. ucl.ac.uk Azaspiro[2.4]heptanes and related spirocycles have emerged as effective non-classical bioisosteres for more common ring systems. baranlab.orgresearchgate.net
While much of the literature focuses on replacing heterocyclic rings, the underlying principle of using rigid, saturated spirocycles like azaspiroheptanes extends to their potential as bioisosteres for carbocyclic frameworks such as cyclohexane. The introduction of the spirocyclic core can improve physicochemical properties like aqueous solubility and metabolic stability while maintaining or improving target affinity. enamine.net This strategy helps to increase the three-dimensionality of drug candidates, moving away from the planarity that often leads to undesirable bioavailability and toxicity. tcichemicals.com
Azaspiroheptanes are frequently considered as bioisosteric replacements for common six-membered heterocycles like piperidine (B6355638), morpholine, and piperazine (B1678402). nih.govresearchgate.net The 2-azaspiro[3.3]heptane motif, for example, was proposed to mimic piperidine in bioactive compounds as early as 2010, a concept that has since become widely adopted. researchgate.netresearchgate.netresearchgate.net More recently, 1-azaspiro[3.3]heptane has been synthesized and validated as a next-generation piperidine bioisostere. researchgate.netenamine.netnih.gov
However, this replacement is not always straightforward. Studies comparing azaspiro[3.3]heptanes to their six-membered counterparts reveal significant differences. In many cases, replacing a morpholine, piperazine, or C-linked piperidine with a terminal azaspiro[3.3]heptane can counterintuitively lower the lipophilicity (logD7.4) by as much as -1.0, an effect attributed to an increase in basicity. nih.gov Conversely, for N-linked piperidines, the replacement can lead to an increase in lipophilicity. nih.gov When these scaffolds are not used as terminal groups, the geometric changes they induce make them unlikely to be effective bioisosteres for an optimally positioned piperazine spacer. nih.gov In studies on σ2 receptor ligands, replacing a piperazine moiety with diazaspiroalkanes generally resulted in a loss of affinity for the target receptor. nih.gov
| Original Heterocycle | Replacement Scaffold | Observed Change in Lipophilicity (ΔlogD7.4) | Reference |
|---|---|---|---|
| Morpholine | Azaspiro[3.3]heptane | -0.2 to -1.1 | nih.gov |
| Piperazine | Azaspiro[3.3]heptane | -0.2 to -1.1 | nih.gov |
| C-linked Piperidine | Azaspiro[3.3]heptane | -0.2 to -1.1 | nih.gov |
| N-linked Piperidine | Azaspiro[3.3]heptane | +0.2 to +0.5 | nih.gov |
The substitution of a traditional heterocycle with an azaspiroheptane scaffold has a profound impact on the molecule's three-dimensional shape. nih.gov The switch from a piperazine to an azaspiro[3.3]heptane increases the distance between the two nitrogen atoms by approximately 1.3 Å and induces a twist of about 90 degrees in the molecule's orientation. nih.gov This geometric alteration means that while azaspiroheptanes may appear as two-dimensional bioisosteres on paper, their three-dimensional topology is very different. nih.gov
The high molecular rigidity and predictable vectorization of these strained spirocycles are key advantages in drug design. researchgate.net Geometric parameters can be defined to compare the spatial arrangement of substituents. For a 1-azaspiro[3.3]heptane, the distance and angles between exit vectors from the scaffold are distinct from those of a piperidine ring, offering a different presentation of functional groups to a biological target. researchgate.netresearchgate.net
| Scaffold | Parameter | Description | Value | Reference |
|---|---|---|---|---|
| Piperazine vs. Azaspiro[3.3]heptane | Inter-nitrogen Distance | Increase in distance between N atoms | ~1.3 Å | nih.gov |
| Molecular Twist | Twist in orientation between termini | ~90° | nih.gov | |
| 1,2-disubstituted Piperidine | d (Å) | Distance between exit vectors | 2.5 | researchgate.netresearchgate.net |
| |θ| (°) | Angle between exit vectors | 56 | researchgate.netresearchgate.net | |
| 1-Azaspiro[3.3]heptane | d (Å) | Distance between exit vectors | 2.8 | researchgate.netresearchgate.net |
| |θ| (°) | Angle between exit vectors | 88 | researchgate.netresearchgate.net |
Application in Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-based drug discovery (FBDD) is a powerful approach that screens collections of small, low-molecular-weight compounds (fragments) to identify starting points for drug development. nih.govnih.gov Fragments are typically defined as having a molecular weight of less than 300 Da. mdpi.com The azaspiro[2.4]heptane scaffold and its derivatives fit well within the principles of FBDD. Their small size, structural rigidity, and novel three-dimensional shape make them ideal candidates for inclusion in fragment libraries. nih.govmdpi.com
Screening with fragments often yields higher hit rates compared to traditional high-throughput screening (HTS) and provides more efficient starting points for optimization. nih.gov The use of sensitive biophysical techniques is required to detect the weak binding of these fragments to their protein targets. cam.ac.uk Once a fragment hit containing an azaspiroheptane core is identified, it can be optimized by growing, linking, or merging it with other fragments to develop potent and selective lead compounds. nih.govdrugdiscoverychemistry.com
Precursors for Specialty Chemicalssmolecule.com
The azaspiro[2.4]heptane framework is a significant structural motif in modern chemistry, serving as a versatile building block for the synthesis of complex and high-value specialty chemicals. These spirocyclic compounds, which feature a nitrogen atom within the ring system, are particularly prized in medicinal chemistry and drug discovery due to their unique three-dimensional structure. This conformation can impart favorable properties to a molecule, such as improved binding to biological targets and enhanced pharmacokinetic profiles, when compared to simpler, non-spirocyclic analogues. nih.gov
The strategic incorporation of the azaspiro[2.4]heptane scaffold is a key step in the synthesis of several biologically active molecules, including potent antiviral and antibacterial agents. mdpi.comnih.gov Derivatives of this scaffold are often prepared as chiral building blocks, ensuring the final specialty chemical is enantiomerically pure, a critical requirement for many pharmaceuticals.
{5-Azaspiro[2.4]heptan-7-yl}methanol is a key representative of this class of precursor. Its fundamental properties are summarized in the table below. The structure contains a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring, with a hydroxymethyl group attached to the pyrrolidine.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|---|
| This compound | 848616-44-4 | C₇H₁₃NO | 127.18 | bldpharm.com |
| (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride | 2200258-97-3 | C₇H₁₄ClNO | 163.65 | achemblock.com |
| 5-Azaspiro[2.4]heptane | 185-50-2 | C₆H₁₁N | 97.16 | sigmaaldrich.com |
Note: Variations in IUPAC naming conventions can lead to different numbering for the same core structure. The table includes closely related derivatives to provide a comprehensive overview.
The synthesis of azaspiro[2.4]heptane derivatives often begins with readily available starting materials like substituted prolines. google.com A general route involves the conversion of a 4-substituted proline derivative into a key intermediate that can then undergo cyclopropanation. google.com
For instance, a common precursor for many specialty chemicals is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com Its synthesis highlights a typical strategy:
Starting Material : The synthesis can start from a glycine (B1666218) imine analogue and a dibromide. mdpi.com
Key Reaction : A phase-transfer catalyzed double allylic alkylation is used to form a 4-methyleneproline (B1208900) derivative. mdpi.com
Cyclopropanation : The exocyclic double bond of the 4-methyleneproline intermediate is then subjected to a cyclopropanation reaction to form the spirocyclic core. google.com
Functional Group Manipulation : The resulting carboxylic acid can be reduced to the corresponding alcohol, this compound, which serves as a versatile intermediate for further elaboration.
This modular synthesis allows for the introduction of various functional groups, making the azaspiro[2.4]heptane scaffold a valuable platform for creating diverse libraries of specialty chemicals. rsc.org
Table 2: Representative Spectroscopic Data for an Azaspiro[2.4]heptane Derivative
| Technique | Description of Findings for (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid mdpi.com |
|---|---|
| ¹H NMR | (400 MHz, CDCl₃): Signals corresponding to the protons of the two rings and the Boc protecting group are observed. The cyclopropyl (B3062369) protons typically appear at high field (e.g., δ 0.61 ppm). Protons on the pyrrolidine ring and adjacent to the nitrogen and carbonyl groups appear at lower field. The presence of rotamers is noted. |
| ¹³C NMR | (101 MHz, CDCl₃): Shows distinct signals for the carbonyl carbon (δ ~176-178 ppm), the carbons of the Boc group (e.g., δ 80.5 ppm), and the carbons of the spirocyclic framework, including the unique spiro-carbon. |
| IR (ATR) | Characteristic absorption bands are observed for the O-H stretch of the carboxylic acid, C-H stretches (alkane), and the C=O stretches of the carbamate (B1207046) and carboxylic acid (e.g., 1717 cm⁻¹, 1625 cm⁻¹). |
The spectroscopic data for this compound would be expected to show the disappearance of the carboxylic acid and carbamate signals (if deprotected) and the appearance of signals corresponding to the primary alcohol (CH₂OH) group.
The primary application of this compound and related compounds is as key intermediates in the synthesis of pharmaceuticals. The rigid, spirocyclic structure is a component of several drugs developed for treating serious medical conditions.
Hepatitis C Virus (HCV) Inhibitors : The N-Boc protected carboxylic acid derivative of the azaspiro[2.4]heptane scaffold is a crucial building block in the industrial synthesis of Ledipasvir, a potent NS5A inhibitor used to treat chronic HCV infections. mdpi.comgoogle.com
Antibacterial Agents : The (S)-7-amino-5-azaspiro[2.4]heptane moiety, another derivative of the core scaffold, is incorporated into advanced quinolone antibacterial agents. nih.gov
The utility of these scaffolds demonstrates their importance as precursors for specialty chemicals where precise three-dimensional architecture is essential for biological activity.
Computational and Theoretical Investigations of Azaspiro 2.4 Heptane Systems
Quantum Mechanical (QM) Calculations for Conformational Analysis
The three-dimensional structure of a molecule is a key determinant of its biological activity. Quantum mechanical (QM) calculations offer a highly accurate means to explore the conformational landscape of flexible molecules like those based on the azaspiro[2.4]heptane scaffold.
Conformational analysis of the azaspiro[2.4]heptane core is essential as the spatial arrangement of the cyclopropane (B1198618) and pyrrolidine (B122466) rings, along with any substituents, dictates how the molecule interacts with biological targets. Methods such as Density Functional Theory (DFT) are frequently employed to calculate the energies of different conformers. nih.gov These calculations help identify the lowest energy (most stable) conformations and the energy barriers between them. For instance, the orientation of the methanol (B129727) group in {5-Azaspiro[2.4]heptan-7-yl}methanol relative to the spirocyclic system can be determined, revealing the most probable shapes the molecule will adopt in a biological environment.
While direct QM conformational analysis studies on this compound are not extensively published, the principles are well-established. Such studies would typically involve a systematic search of the potential energy surface by rotating the key dihedral angles. The relative energies of the resulting conformers would then be calculated, often using a functional like B3LYP or M06-2X with an appropriate basis set. nih.gov The results of these calculations are critical for understanding the molecule's intrinsic structural preferences.
Table 1: Representative QM Methods for Conformational Analysis
| Method | Description | Typical Application |
|---|---|---|
| Density Functional Theory (DFT) | A popular QM method that balances accuracy and computational cost. It calculates the electronic structure of a molecule to determine its energy and properties. | Identifying stable conformers and transition states of small to medium-sized organic molecules. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock ab initio method that provides a higher level of theory and accuracy than DFT for some systems, particularly where dispersion forces are important. | Refining the energies of key conformers identified by DFT or other methods. |
Molecular Modeling and Simulation Approaches
While QM methods are excellent for static conformational analysis, molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the dynamic behavior of azaspiro[2.4]heptane systems over time.
MD simulations are particularly useful for understanding how these molecules behave in a physiological environment, such as in aqueous solution or when bound to a protein. openaccessjournals.com By simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds, researchers can observe conformational changes, solvent interactions, and the stability of ligand-protein complexes. For example, an MD simulation could reveal the preferred hydration sites around this compound and the flexibility of its spirocyclic core.
Computational Approaches to Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods play a significant role in elucidating these relationships, guiding the optimization of lead compounds.
For the 5-azaspiro[2.4]heptane scaffold, computational SAR studies have been instrumental in its development as a privileged structure in medicinal chemistry. A notable example is the discovery of 5-azaspiro[2.4]heptanes as potent antagonists for the orexin (B13118510) 1 and orexin 2 receptors, which are involved in regulating sleep and wakefulness. nih.gov Starting from a different chemical series, researchers utilized computational insights to identify the 5-azaspiro[2.4]heptane core as a novel, potent scaffold. nih.gov
These studies typically involve building a model that relates various calculated molecular descriptors (e.g., electronic properties, shape, hydrophobicity) to the experimentally measured activity. This allows for the virtual screening of new, unsynthesized analogs to predict their potency. For instance, modifications to the substituents on the nitrogen atom or at other positions of the azaspiro[2.4]heptane ring can be evaluated computationally to predict their impact on receptor binding affinity.
Table 2: Example SAR Findings for 5-Azaspiro[2.4]heptane Derivatives as Orexin Antagonists
| Position of Substitution | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|
| Nitrogen (N-5) | Introduction of various amide functionalities | Significantly influences potency and selectivity for orexin 1 vs. orexin 2 receptors. | nih.gov |
| C-7 Position | Substitution with different groups | Modulates binding affinity and pharmacokinetic properties. | nih.gov |
Prediction of Molecular Properties for Design Optimization
For this compound and its analogs, various molecular properties can be calculated to guide their design. These properties include solubility, lipophilicity (logP), polar surface area (PSA), and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.commdpi.com For example, the presence of the hydroxyl group and the nitrogen atom in the core structure will influence properties like hydrogen bonding capacity and polarity, which in turn affect solubility and membrane permeability.
Computational tools can predict these properties based on the 2D or 3D structure of the molecule. These predictions help chemists to design new analogs with an improved balance of potency and drug-like properties, increasing the likelihood of identifying a successful clinical candidate. For example, a lead compound based on the 5-azaspiro[2.4]heptane scaffold might be computationally assessed for its ADME profile, and if a liability is identified (e.g., poor predicted oral bioavailability), further chemical modifications can be explored in silico to address the issue before committing to synthesis. nih.gov
Table 3: Commonly Predicted Molecular Properties for Drug Design
| Property | Importance | Typical Computational Method |
|---|---|---|
| Lipophilicity (logP) | Affects solubility, permeability, and plasma protein binding. | Fragment-based or whole-molecule property prediction models. |
| Aqueous Solubility (logS) | Crucial for absorption and formulation. | QSAR models based on topological and electronic descriptors. |
| Polar Surface Area (PSA) | Correlates with membrane permeability and blood-brain barrier penetration. | Sum of contributions from polar atoms (N, O). |
| Plasma Protein Binding | Influences the free concentration of the drug available to act on its target. | QSAR models incorporating lipophilicity and other descriptors. |
Emerging Trends and Future Perspectives in Azaspiro 2.4 Heptane Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of azaspiro[2.4]heptanes, including key intermediates for compounds like {5-Azaspiro[2.4]heptan-7-yl}methanol, has been a subject of intensive research, leading to the development of more efficient and scalable methods. A significant approach begins with readily available starting materials such as 4-hydroxyproline. google.com This method involves the oxidation of the hydroxyproline (B1673980) derivative to a ketone, followed by an olefination reaction (e.g., Wittig, Tebbe, or Lombardo) to create a 4-exocyclic methylene-substituted proline compound. google.com The crucial spirocyclopropane ring is then formed via cyclopropanation, often using variations of the Simmons-Smith reaction. google.com
More recent innovations have focused on biocatalysis to create these structures. An enzymatic platform using engineered protoglobin-based carbene transferases has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles. nih.govchemrxiv.org This method offers high yields (ranging from 21% to over 99%) and operates under environmentally benign conditions, using lyophilized E. coli lysate as the catalyst at substrate concentrations up to 150 mM, and can be performed on a gram scale. nih.govchemrxiv.org This biocatalytic approach represents a significant step towards practical and scalable synthesis of diverse azaspiro[2.y]alkanes. nih.govchemrxiv.org
Another strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropylidene acetate, providing a direct and facile route to highly functionalized 5-aza-spiro[2.4]heptanes. rsc.org This method is notable for being a catalytic and asymmetric process, highlighting the trend towards sophisticated, atom-economical reactions in constructing this valuable scaffold. rsc.org
| Synthetic Method | Key Precursors | Key Reactions | Advantages | Reference |
| Chemical Synthesis | 4-Hydroxyproline derivatives | Oxidation, Olefination, Simmons-Smith Cyclopropanation | Utilizes readily available starting materials | google.com |
| Biocatalytic Synthesis | Unsaturated exocyclic N-heterocycles, Diazo reagents | Enzymatic carbene transfer (cyclopropanation) | High yield, scalable, environmentally friendly, high stereoselectivity | nih.govchemrxiv.org |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Ethyl cyclopropylidene acetate | Catalytic asymmetric cycloaddition | Direct, facile, highly functionalized products | rsc.org |
Exploration of Unconventional Ring Motifs and Abiotic Scaffolds
The 5-azaspiro[2.4]heptane core is increasingly recognized as a superior bioisostere for more common saturated heterocycles like piperidine (B6355638). nih.govresearchgate.net Its rigid, three-dimensional spirocyclic nature offers an escape from the "flatland" of traditional aromatic scaffolds, providing improved physicochemical properties. nih.gov The high fraction of sp3-hybridized carbon centers is associated with greater clinical success by potentially increasing potency, selectivity, and solubility while minimizing off-target effects. nih.gov
Research has shown that azaspirocycles can lead to compounds with improved metabolic stability compared to their non-spirocyclic analogues. epa.gov For instance, the replacement of a 4,4-disubstituted piperidine scaffold with a 5-azaspiro[2.4]heptane motif led to the discovery of a new class of potent dual orexin (B13118510) receptor antagonists. nih.gov This demonstrates the value of the azaspiro[2.4]heptane unit as an abiotic scaffold—a non-natural structural framework used to build novel bioactive molecules.
The exploration extends to even more unconventional motifs, such as 1-azaspiro[2.4]hepta-1,4,6-trienes, which have been synthesized via photolysis or thermolysis of 6-azidofulvenes. nih.gov Studies on these highly unsaturated systems have revealed substantial homoconjugative interactions between the 2H-azirine and cyclopentadiene (B3395910) rings, offering insights into the fundamental electronic properties of these unique spirocyclic structures. nih.gov
Advancements in Stereoselective Synthesis for Enhanced Enantiomeric Control
Given the importance of stereochemistry in pharmacology, significant effort has been dedicated to the enantioselective synthesis of 5-azaspiro[2.4]heptane derivatives. A key breakthrough is the use of catalytic asymmetric 1,3-dipolar cycloaddition between azomethine ylides and ethyl cyclopropylidene acetate, which allows for the stereoselective construction of the 5-aza-spiro[2.4]heptane motif. rsc.org
Another powerful technique is asymmetric hydrogenation. The synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate for quinolone antibacterial agents, has been achieved with high enantioselectivity (up to 98.7% ee) through the hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropane carboxylate using a ruthenium-based catalyst. nih.gov
Furthermore, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a direct precursor to the azaspiro[2.4]heptane system, has been developed. mdpi.com This method employs a phase-transfer catalyst derived from chinchonidine in a one-pot double allylic alkylation of a glycine (B1666218) imine analogue. mdpi.com The resulting (S)-4-methyleneprolinate can be converted into (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a crucial component in the synthesis of the antiviral agent ledipasvir. mdpi.com
The aforementioned enzymatic stereodivergent synthesis platform also provides exceptional control over stereochemistry, capable of producing various azaspiro[2.y]alkanes with excellent diastereoselectivity and enantioselectivity. nih.govchemrxiv.org
| Stereoselective Method | Catalyst/Reagent | Achieved Selectivity | Target/Intermediate | Reference |
| Asymmetric Hydrogenation | [RuCl(benzene)(S)-SunPhos]Cl | Up to 98.7% ee | (S)-7-amino-5-azaspiro[2.4]heptane | nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral metal complexes | High diastereo- and enantioselectivity | Highly functional 5-aza-spiro[2.4]heptanes | rsc.org |
| Phase-Transfer Catalysis | Chinchonidine-derived catalyst | High enantioselectivity | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | mdpi.com |
| Enzymatic Carbene Transfer | Engineered Protoglobins | Excellent dr (up to >99.5:0.5) and er (up to >99.5:0.5) | Structurally diverse azaspiro[2.y]alkanes | nih.govchemrxiv.org |
Strategic Integration into Advanced Chemical Research Platforms
The 5-azaspiro[2.4]heptane motif is being strategically integrated into advanced chemical research and drug discovery platforms, which leverage automation and computational power to accelerate the identification of new drug candidates. astellas.com One of the most prominent examples is its use in DNA-Encoded Library Technology (DELT). nih.gov The development of robust, mild chemical transformations compatible with the sensitive nature of DNA tags allows for the incorporation of structurally diverse and sp3-rich scaffolds like azaspiro[3.3]heptanes, which serve as valuable surrogates for the [2.4] system. nih.gov These libraries provide a cost-effective and efficient means to screen vast chemical space for potential drug leads. nih.gov
The synthesis of azaspirocycles for evaluation in drug discovery programs highlights their role in generating novel frameworks for active compounds. epa.gov These scaffolds can be attached to other druglike structures to improve properties such as metabolic stability and aqueous solubility. epa.gov Modern drug discovery platforms often integrate AI and robotics to streamline the design-make-test-analyze (DMTA) cycle. astellas.com The development of efficient and versatile synthetic routes for azaspiro[2.4]heptanes is critical for their inclusion in these high-throughput automated synthesis and evaluation systems, which can significantly reduce the timeline for identifying preclinical drug candidates. astellas.com
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 5-azaspiro[2.4]heptane derivatives, including {5-Azaspiro[2.4]heptan-7-yl}methanol?
- Methodological Answer : Key approaches include:
- Diastereomer separation : Enantiopure intermediates like 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine are synthesized via LAH reduction of protected amines, followed by chiral resolution .
- Core scaffold modification : Substituents (e.g., nitriles, pyrrolo-pyrimidines) are introduced via coupling reactions to optimize bioactivity .
- Data Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reduction | LiAlH4 in THF | Debenzylation and amine formation |
| Coupling | Pd catalysts, Buchwald-Hartwig conditions | Pyrrolo-pyrimidine attachment |
Q. What structural features of 5-azaspiro[2.4]heptane derivatives enhance kinase inhibition?
- Methodological Answer :
- Spirocyclic rigidity : Restricts conformational flexibility, improving target binding .
- Electron-withdrawing groups : Nitriles (e.g., in (R)-6c) enhance JAK1 affinity (IC50 = 8.5 nM) by forming hydrogen bonds with catalytic lysine .
- Key Data : Selectivity index of 48 for JAK1 over JAK2 in compound (R)-6c .
Q. Which in vitro assays are critical for evaluating 5-azaspiro[2.4]heptane derivatives?
- Methodological Answer :
- Kinase profiling : Broad-spectrum screening (e.g., 98 kinases tested) to assess selectivity .
- ADME/Tox : Microsomal stability, CYP inhibition, and hERG channel binding to predict pharmacokinetics and safety .
Advanced Research Questions
Q. How can JAK1 selectivity be optimized in 5-azaspiro[2.4]heptane-based inhibitors?
- Methodological Answer :
- Substituent tuning : Bulky groups (e.g., tert-butyl carbamate) reduce JAK2 binding via steric hindrance, improving selectivity .
- Stereochemical control : (R)-configuration at C7 minimizes off-target interactions (e.g., JAK2 IC50 = 408 nM vs. JAK1 IC50 = 8.5 nM) .
- Data Contradiction Analysis : Discrepancies in selectivity indices across studies may arise from assay conditions (e.g., ATP concentrations) or enantiomeric impurities .
Q. What strategies resolve discrepancies in biological activity data for spirocyclic compounds?
- Methodological Answer :
- Enantiomeric purity verification : Chiral HPLC or X-ray crystallography to confirm stereochemistry .
- Structural analogs testing : Compare activity of derivatives (e.g., 5-azaspiro[2.4]heptane-7-carbonitrile vs. methanol derivatives) to isolate critical functional groups .
Q. How are pharmacokinetic properties improved in lead 5-azaspiro[2.4]heptane candidates?
- Methodological Answer :
- LogP optimization : Introduction of polar groups (e.g., carboxylic acids) enhances solubility (e.g., 5-azaspiro[2.4]heptane-7-carboxylic acid) .
- Prodrug design : tert-Butyl carbamate derivatives improve oral bioavailability via slow hydrolysis .
Data-Driven Insights
Q. What in vivo models validate the efficacy of 5-azaspiro[2.4]heptane derivatives?
- Methodological Answer :
- Collagen-induced arthritis (CIA) : Compound (R)-6c reduced paw swelling by 60% in mice at 10 mg/kg .
- Adjuvant-induced arthritis (AIA) : Dose-dependent inhibition of TNF-α and IL-6 in rats .
Q. How do reaction conditions influence the synthesis of 5-azaspiro[2.4]heptane intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
